molecular formula C5H9FN2O3 B592507 4-Fluoroglutamine CAS No. 10056-70-9

4-Fluoroglutamine

Cat. No.: B592507
CAS No.: 10056-70-9
M. Wt: 164.14 g/mol
InChI Key: PGEYFCBAWGQSGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroglutamine typically involves the fluorination of glutamine derivatives. One common method includes the use of enantiopure (2S,4R)-4-fluoroglutamine, which is synthesized and validated as a glutamine transport analog in human multiple myeloma cell lines . The radiosynthesis of [18F]this compound involves a two-step automated process using a GE FX-N Pro module. The dried potassium fluoride/18-crown-6 mixture is reacted with a tosylate precursor in acetonitrile at 70°C for 15 minutes .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. The use of automated synthesis modules ensures high radiochemical purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroglutamine undergoes various chemical reactions, including substitution and transport reactions. It is actively accumulated by multiple myeloma cells and exhibits strong competition with natural glutamine, indicating shared transporters .

Common Reagents and Conditions: The synthesis and reactions of this compound often involve reagents such as potassium fluoride, 18-crown-6, and tosylate precursors. Reaction conditions typically include temperatures around 70°C and the use of acetonitrile as a solvent .

Major Products: The primary product of these reactions is enantiopure (2S,4R)-4-fluoroglutamine, which is used in various biological and medical applications .

Mechanism of Action

4-Fluoroglutamine acts as a glutamine transport analog, mimicking the natural amino acid’s behavior in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in glutamine metabolism, providing a means to study glutamine flux and tumor metabolism .

Comparison with Similar Compounds

4-Fluoroglutamine is often compared with other PET tracers and glutamine analogs:

These comparisons highlight the unique ability of this compound to provide specific information on glutamine metabolism, which is crucial for understanding cancer biology and developing targeted therapies.

Properties

CAS No.

10056-70-9

Molecular Formula

C5H9FN2O3

Molecular Weight

164.14 g/mol

IUPAC Name

2,5-diamino-4-fluoro-5-oxopentanoic acid

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)

InChI Key

PGEYFCBAWGQSGT-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Synonyms

Glutamine, 4-fluoro- (7CI,8CI)

Origin of Product

United States

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